2-Methoxyacetophenone (D3)

Vue d'ensemble

Description

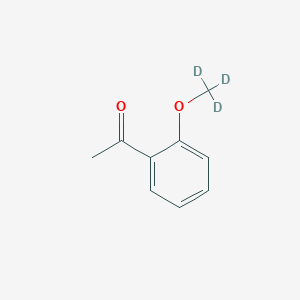

2-Methoxyacetophenone (D3), also known as 2-Acetylanisole, is an organic compound with the molecular formula C9H10O2. It is a derivative of acetophenone, where a methoxy group is substituted at the second position of the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Methoxyacetophenone can be synthesized through several methods. One common method involves the reaction of methyl-phenoxide with diacetyl oxide in the presence of a catalyst such as zinc chloride. The reaction is carried out at low temperatures (10-15°C) and involves stirring and gradual addition of diacetyl oxide .

Industrial Production Methods

In industrial settings, 2-Methoxyacetophenone is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow processes and advanced catalytic systems .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methoxyacetophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted acetophenones, depending on the reaction conditions and reagents used .

Applications De Recherche Scientifique

Catalytic Applications

Hydrosilylation Reactions

2-Methoxyacetophenone has been utilized as a substrate in hydrosilylation reactions, particularly with new anionic rhodium complexes. These complexes have shown high activity for the reduction of acetophenone derivatives, including 2-methoxyacetophenone. The reactions are notable for their efficiency, allowing for the isolation of products in a biphasic system that simplifies post-reaction processing. The use of low concentrations (0.1 mol%) of rhodium complexes demonstrates the compound's effectiveness in catalysis .

Surface Chemistry

Research has explored the adsorption behavior of 2-methoxyacetophenone on silicon surfaces using X-ray photoelectron spectroscopy (XPS). The studies indicate that this compound can form selective surface adducts, which are critical for developing advanced materials with specific properties. The adsorption dynamics reveal that at low coverage, distinct surface species can be formed that lead to stable thermodynamic products .

Material Science

Thin Film Formation

The compound has been investigated for its ability to form thin films on various substrates. Its unique molecular structure allows for tailored interactions with surfaces, making it a candidate for applications in organic electronics and photonics. The ability to control surface interactions through chemical modifications opens avenues for developing new materials with enhanced functionalities .

Polymer Chemistry

In polymer science, 2-methoxyacetophenone serves as a reactive diluent or additive to modify the properties of polymer matrices. Its incorporation into polymer formulations can enhance mechanical properties and thermal stability, which is beneficial for applications in coatings and adhesives.

Medicinal Chemistry

Dopamine Receptor Studies

2-Methoxyacetophenone has been studied as part of research aimed at discovering selective ligands for dopamine receptors (D2 and D3). These studies focus on the structure-activity relationships (SAR) of various analogs derived from acetophenone derivatives. The findings suggest that modifications to the methoxy group can significantly affect receptor binding affinities, highlighting the compound's potential in drug discovery .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Catalysis | Used as a substrate in hydrosilylation reactions with rhodium complexes; effective at low concentrations. |

| Surface Chemistry | Forms selective surface adducts on silicon; studied via XPS for material development. |

| Material Science | Aids in thin film formation; modifies polymer properties for enhanced performance. |

| Medicinal Chemistry | Investigated for dopamine receptor selectivity; contributes to drug development efforts. |

Case Studies

- Rhodium Complex Catalysis : A study highlighted the successful application of anionic rhodium complexes in catalyzing the reduction of acetophenone derivatives, including 2-methoxyacetophenone, resulting in high yields and rapid reaction times .

- Surface Adsorption Dynamics : Research utilizing XPS demonstrated how 2-methoxyacetophenone adsorbs onto silicon surfaces, revealing insights into its potential applications in nanotechnology and material engineering .

- Dopamine Receptor Ligands : Investigations into the SAR of acetophenone derivatives have led to the identification of compounds with high affinity for D3 dopamine receptors, showcasing the medicinal potential of 2-methoxyacetophenone .

Mécanisme D'action

The mechanism of action of 2-Methoxyacetophenone involves its interaction with various molecular targets. It can act as an inhibitor of enzymes such as NADPH oxidase, which plays a role in oxidative stress and inflammation. Additionally, it may interact with other cellular pathways, contributing to its biological effects .

Comparaison Avec Des Composés Similaires

2-Methoxyacetophenone is similar to other acetophenone derivatives, such as:

4-Methoxyacetophenone: Differing by the position of the methoxy group.

2-Hydroxyacetophenone: Where the methoxy group is replaced by a hydroxyl group.

4-Hydroxy-3-methoxyacetophenone (Apocynin): Known for its anti-inflammatory properties

Uniqueness

2-Methoxyacetophenone is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its methoxy group at the second position provides distinct chemical properties compared to other isomers .

Activité Biologique

2-Methoxyacetophenone (D3), a compound with the molecular formula C9H10O2, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by case studies and relevant research findings.

- Molecular Structure : 2-Methoxyacetophenone features a methoxy group (-OCH3) attached to an acetophenone backbone.

- CAS Number : 68481

- Molecular Weight : 150.18 g/mol

Antimicrobial Activity

Recent studies have reported that 2-Methoxyacetophenone exhibits significant antimicrobial properties against various pathogens.

| Pathogen | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Moderate antibacterial activity | 50 |

| Bacillus subtilis | Moderate antibacterial activity | 50 |

| Escherichia coli | Moderate antibacterial activity | 250 |

| Candida albicans | Moderate antifungal activity | Not specified |

In a study evaluating the antibacterial potential of synthesized derivatives, compounds including D3 demonstrated notable efficacy against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .

Antioxidant Activity

The antioxidant capacity of 2-Methoxyacetophenone has been assessed using various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and NO (nitric oxide) scavenging methods.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 134 (d2), 174 (d5) |

| NO Scavenging | 56 (d5), 10 (d6) |

The results indicate that D3 and its derivatives possess moderate antioxidant activity, which is crucial for mitigating oxidative stress-related diseases .

Anticancer Activity

2-Methoxyacetophenone has shown promising anticancer properties in various cancer cell lines. In particular, studies have highlighted its ability to induce apoptosis in human promyelocytic leukemia cells (HL-60).

- Cell Line : HL-60

- Mechanism : Induction of apoptosis via upregulation of CD11b and CD13 markers while downregulating CD15.

- Dosage for Significant Apoptosis : 3 µM and higher.

Additionally, D3 inhibited ornithine decarboxylase activity in TPA-induced human bladder carcinoma cells (T24), indicating its potential as a chemopreventive agent against tumor growth .

Case Studies

-

Study on Antimicrobial Efficacy :

A comprehensive study evaluated the antimicrobial effects of various methoxy-substituted acetophenones, including D3. The findings revealed that D3 exhibited significant antibacterial activity against S. aureus and E. coli, making it a candidate for further development in treating bacterial infections . -

Antioxidant and Cytotoxicity Assessment :

In another research effort, the antioxidant properties of D3 were compared with standard antioxidants like ascorbic acid. The results indicated that while D3 showed moderate activity, it was less potent than ascorbic acid but still effective enough to warrant further investigation for therapeutic applications .

Propriétés

IUPAC Name |

1-[2-(trideuteriomethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-6H,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPLEOPKBWNPQV-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC=C1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.